molecular formula C17H17ClO6 B585833 (+)-Griseofulvin CAS No. 1279033-22-5

(+)-Griseofulvin

Cat. No. B585833
M. Wt: 355.785
InChI Key: DDUHZTYCFQRHIY-BCBJJHLGSA-N
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Description

Griseofulvin is an antifungal medication that fights infections caused by fungus. It is used to treat infections such as ringworm, athlete’s foot, jock itch, and fungal infections of the scalp, fingernails, or toenails.



Synthesis Analysis

Griseofulvin is produced industrially by the fermentation of the fungus Penicillium griseofulvum. The process involves the growth of the fungus in a suitable medium, followed by extraction and purification of the active compound.



Molecular Structure Analysis

Griseofulvin is a spirobenzofuran that is produced by a number of Penicillium species. Its structure consists of a fused five-membered and six-membered ring system, with a chlorine atom and a methyl group attached to the six-membered ring.



Chemical Reactions Analysis

Griseofulvin acts by binding to microtubular proteins, disrupting the mitotic spindle and inhibiting fungal mitosis. This prevents the fungus from dividing and growing, thereby stopping the spread of the infection.



Physical And Chemical Properties Analysis

Griseofulvin is a white to pale cream-colored crystalline powder. It is insoluble in water, but soluble in organic solvents such as chloroform and ethanol.


Scientific Research Applications

Spatial and Temporal Profiling of Griseofulvin Production

Griseofulvin, primarily known as an antifungal agent, has also shown potential in other scientific applications. A study detailed the spatial and temporal mapping of griseofulvin production in a fungal culture of the Xylariaceae family. This technique allowed for the exploration of ecological questions about fungi that might be overlooked using traditional extraction methods. The study highlighted the fungistatic properties of griseofulvin, revealing its impact on the biosynthesis of polyhydroxyanthraquinones in rival cultures (Sica et al., 2016).

Biosynthesis and Structural Formation

Another fascinating aspect of griseofulvin is its biosynthesis and the formation of its structural components. Research has systematically characterized the enzymes related to the biogenesis of griseofulvin, revealing a concise pathway leading to its production. The study also elucidated the role of specific enzymes, including a cytochrome P450 that catalyzes the oxidative coupling critical for the activity of griseofulvin (Cacho et al., 2013).

Crystal Structure and Physical Properties

The polymorphism of griseofulvin, its crystal structure, and physical properties have also been subjects of scientific research. One study reported on a metastable polymorph of griseofulvin with unusually large thermal expansion, providing insights into its physical characteristics and the potential implications for its storage and use (Su et al., 2018).

Mechanism of Action in Biosynthesis

Understanding the mechanism by which griseofulvin exerts its effects is crucial for its application in various fields. Research using density functional theory (DFT) has explored the mechanism of the P450-catalyzed oxidative cyclization in the biosynthesis of griseofulvin, offering insights into its interaction with biological systems and potential applications beyond its traditional use (Grandner et al., 2016).

Safety And Hazards

Griseofulvin is generally safe for use, but it can cause side effects such as headache, nausea, vomiting, diarrhea, stomach upset, tiredness, dizziness, or trouble sleeping. In rare cases, it can cause serious side effects like severe allergic reactions, liver problems, or lupus-like syndrome.


Future Directions

The use of Griseofulvin has declined with the development of newer antifungal agents that have fewer side effects and are more effective. However, it is still used in certain cases, particularly for treating fungal infections of the skin and nails. Future research may focus on improving the formulation of Griseofulvin to increase its effectiveness and reduce side effects.


properties

IUPAC Name

(2S,5'R)-7-chloro-4,6-dimethoxy-5'-methyl-3'-(trideuteriomethoxy)spiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h6-8H,5H2,1-4H3/t8-,17+/m1/s1/i4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUHZTYCFQRHIY-BCBJJHLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=O)C[C@H]([C@@]12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Griseofulvin-d3

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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